Cas no 13064-64-7 (2,5-diiodobenzene-1,4-diol)

2,5-Diiodobenzene-1,4-diol is a halogenated dihydroxybenzene derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key advantages include its role as a versatile building block for constructing complex aromatic compounds due to the presence of two iodine substituents, which facilitate further functionalization via cross-coupling reactions. The compound's electron-rich phenolic groups enhance reactivity in electrophilic substitutions, while its stable aromatic core ensures structural integrity under various conditions. It is particularly valuable in the synthesis of agrochemicals, dyes, and bioactive molecules. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic pathways.
2,5-diiodobenzene-1,4-diol structure
2,5-diiodobenzene-1,4-diol structure
Product Name:2,5-diiodobenzene-1,4-diol
CAS No:13064-64-7
MF:C6H4I2O2
MW:361.903706550598
MDL:MFCD09910095
CID:96774
Update Time:2025-06-08

2,5-diiodobenzene-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol, 2,5-diiodo-
    • 2,5-diiodo-1,4-benzenediol
    • 2,5-diiodobenzene-1,4-diol
    • 1,4-Benzenediol,2,5-diiodo
    • 1,4-dihydroxy-2,5-diiodobenzene
    • 1,4-diiodo-2,5-dihydroquinone
    • 1,4-diiodo-2,5-dihydroxybenene
    • 1,4-diiodo-2,5-dihydroxybenzene
    • 2,5-dihydroxy-1,4-diiodobenzene
    • 2,5-diiodo-1,4-dihydroxybenzene
    • 2,5-diiodohydroquinone
    • 1,4-Dihydroxy-2,5-iodobenzene
    • MDL: MFCD09910095
    • Inchi: 1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
    • InChI Key: XDLGDTUOWIFMQC-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=CC=1O)I)O

Computed Properties

  • Exact Mass: 361.83000
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0

Experimental Properties

  • PSA: 40.46000
  • LogP: 2.30700

2,5-diiodobenzene-1,4-diol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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2,5-diiodobenzene-1,4-diol Production Method

2,5-diiodobenzene-1,4-diol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:13064-64-7)1,4-DIHYDROXY-2,5-DIIODOBENZENE
Order Number:sfd18325
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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Amadis Chemical Company Limited
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(CAS:13064-64-7)2,5-diiodobenzene-1,4-diol
Order Number:A997883
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:24
Price ($):350.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:13064-64-7)1,4-二羟基-2,5-二碘苯
Order Number:LE27047803
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:02
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2,5-diiodobenzene-1,4-diol

Chemical Profile of 2,5-diiodobenzene-1,4-diol (CAS No. 13064-64-7)

2,5-diiodobenzene-1,4-diol, identified by its Chemical Abstracts Service (CAS) number 13064-64-7, is a halogenated aromatic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This bidentate ligand features two iodine substituents at the 2- and 5-positions of the benzene ring, coupled with hydroxyl groups at the 1- and 4-positions. The unique structural configuration of this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

The compound’s dual functionality—hydroxyl and iodine groups—provides it with remarkable reactivity, enabling diverse chemical transformations. In medicinal chemistry, 2,5-diiodobenzene-1,4-diol serves as a key precursor in the synthesis of various bioactive molecules. Its iodine atoms are particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely employed in constructing complex molecular architectures. These reactions facilitate the introduction of aryl or heteroaryl groups, expanding the compound’s utility in drug discovery.

Recent research has highlighted the role of 2,5-diiodobenzene-1,4-diol in the development of novel anticancer agents. The iodine substituents enhance its ability to interact with transition metals, enabling the design of metal-based anticancer complexes. For instance, studies have demonstrated its efficacy in generating platinum(II) or palladium(II) complexes that exhibit potent cytotoxicity against various cancer cell lines. The hydroxyl groups further contribute to its bioactivity by allowing hydrogen bonding interactions with biological targets.

In materials science, 2,5-diiodobenzene-1,4-diol has been explored for its potential in organic electronics. Its ability to form stable radicals and participate in polymerization reactions makes it a promising candidate for conductive polymers and organic semiconductors. Researchers have incorporated this compound into bulk heterojunction solar cells and light-emitting diodes (LEDs), achieving improved charge transport properties due to its rigid aromatic backbone and electron-withdrawing iodine substituents.

The synthesis of 2,5-diiodobenzene-1,4-diol typically involves the iodination of resorcinol derivatives under controlled conditions. Advances in catalytic methods have enabled more efficient and selective iodination processes, reducing byproduct formation and improving yields. These improvements are critical for large-scale production and industrial applications.

One notable application of 2,5-diiodobenzene-1,4-diol is in the synthesis of ligands for metal-organic frameworks (MOFs). Its bifunctional nature allows it to coordinate with various metal ions, forming porous structures with tailored properties. These MOFs have potential uses in gas storage, separation technologies, and catalysis. The iodine atoms also enhance the stability of these frameworks under harsh conditions.

The compound’s role in drug development extends beyond anticancer agents. It has been utilized in designing antimicrobial and anti-inflammatory drugs due to its ability to modulate enzyme activity and interact with biological membranes. The hydroxyl groups facilitate hydrogen bonding with protein targets, while the iodine atoms enable further functionalization through cross-coupling reactions.

Recent studies have also explored the photochemical properties of 2,5-diiodobenzene-1,4-diol. Its electron-deficient structure makes it a candidate for photoredox catalysis, where it can mediate oxidation-reduction reactions under light irradiation. This property is particularly relevant in green chemistry approaches to organic synthesis.

The industrial significance of 2,5-diiodobenzene-1,4-diol lies in its broad applicability across multiple sectors. From pharmaceuticals to electronics and materials science, this compound continues to be a valuable building block for innovative technologies. Ongoing research aims to expand its utility further by exploring new synthetic pathways and applications.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:13064-64-7)1,4-DIHYDROXY-2,5-DIIODOBENZENE
sfd18325
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:13064-64-7)2,5-diiodobenzene-1,4-diol
A997883
Purity:99%
Quantity:25g
Price ($):350.0
Email